molecular formula C10H15NO B3000792 N-(2-Methoxy-5-methylbenzyl)-N-methylamine CAS No. 900641-05-6

N-(2-Methoxy-5-methylbenzyl)-N-methylamine

Cat. No. B3000792
CAS RN: 900641-05-6
M. Wt: 165.236
InChI Key: IGPRRNIFQCPZDU-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylbenzyl)-N-methylamine is a compound that can be categorized under the class of N-methoxybenzyl derivatives, which are known for their psychoactive properties. These compounds have been studied due to their relevance as novel psychoactive substances and their structural similarities to amphetamine and NBOMe drugs . They have been associated with severe intoxications and even fatalities, acting as agonists at the 5-HT2A receptors and producing serotonin-like syndromes .

Synthesis Analysis

The synthesis of related N-methoxybenzyl derivatives typically involves readily available precursor materials and follows a common synthetic pathway . The synthesis of similar compounds, such as N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine, has been reported, which includes characterization and theoretical studies to assess potential applications . Another related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized from an acid-catalyzed reaction of its precursors, demonstrating the versatility of methoxybenzyl derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of N-methoxybenzyl derivatives has been elucidated using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) . These methods allow for the identification of the active components and the determination of their exact masses, chemical formulas, and fragmentation patterns . X-ray crystallography has also been employed to study the structure and hydrogen-bonding characteristics of related compounds .

Chemical Reactions Analysis

The chemical reactivity of N-methoxybenzyl derivatives has been explored in various contexts. For instance, reactions of 4-methoxybenzylideneiminium salts with different amines have been studied, showing that the reactions can lead to the replacement of the methoxy group or the formation of new compounds such as bis-(4-methoxybenzyl)pyridine . These reactions highlight the potential for chemical modifications and the creation of novel derivatives with varying properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxybenzyl derivatives are influenced by the substituents on the benzyl ring and the overall molecular structure. The GC-MS and GC-IR analyses provide insights into the vapor phase behavior and the position of substitution of the methoxy groups on the benzyl ring . The presence of different substituents can significantly affect the mass spectra and the relative abundance of ions, as well as the vibrational properties in the fingerprint region of the infrared and Raman spectra . These properties are crucial for the identification and differentiation of these compounds in forensic and research settings.

Scientific Research Applications

Novel Recovery of Nano-Structured Ceria

N,N-bis(5-methoxy-2-hydroxybenzyl) methylamine is utilized as a novel ligand in the formation of cerium(III) ion complexes. This complex formation is a crucial step in the preparation of single-phase ceria (CeO2) through thermal decomposition, which is then characterized using various techniques like XRD and TEM. This research is significant in the field of materials science for the development of nano-structured ceria with potential applications in various technological fields (Veranitisagul et al., 2011).

Analytical Characterization in Drug Metabolism

In a study on the metabolism of 25I-NBOMe and 25I-NBOH, compounds structurally related to N-(2-Methoxy-5-methylbenzyl)-N-methylamine, the major cytochrome P450 enzymes (CYP) involved in their metabolism were identified. This research contributes to the field of pharmacology and toxicology, providing insights into the metabolic pathways and potential drug interactions of these compounds (Nielsen et al., 2017).

Synthesis and Reactivity of Complexes in Organometallic Chemistry

In the synthesis of oxorhenium(V) complexes, derivatives of N-(2-Methoxy-5-methylbenzyl)-N-methylamine played a significant role. This research is relevant in the field of organometallic chemistry, where such complexes are crucial for understanding the mechanisms of migratory insertion and other reactions (Robbins et al., 2015).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-5-10(12-3)9(6-8)7-11-2/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPRRNIFQCPZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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